molecular formula C20H24IN5O B14455022 1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide CAS No. 77594-53-7

1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide

Cat. No.: B14455022
CAS No.: 77594-53-7
M. Wt: 477.3 g/mol
InChI Key: JKUKFRHUYYUFQU-UHFFFAOYSA-N
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Description

1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide is a complex organic compound with a unique structure that combines elements of imidazole, pyridine, and indole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the pyridine and indole groups, and the final iodination to form the monohydroiodide salt. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity, receptor binding, and other biochemical processes.

    Industry: Used in the development of new materials, catalysts, and other industrial applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide can be compared with other similar compounds, such as:

    1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)methyl)amino)-, monohydroiodide: Lacks the pyridine and indole groups, leading to different chemical and biological properties.

    1-Propanol, 3-((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide:

    1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydrochloride: Similar structure but with a different counterion, which can affect solubility, stability, and other properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in other similar compounds.

Properties

CAS No.

77594-53-7

Molecular Formula

C20H24IN5O

Molecular Weight

477.3 g/mol

IUPAC Name

3-[4,5-dihydro-1H-imidazol-2-yl-[(2-pyridin-2-yl-1H-indol-3-yl)methyl]amino]propan-1-ol;hydroiodide

InChI

InChI=1S/C20H23N5O.HI/c26-13-5-12-25(20-22-10-11-23-20)14-16-15-6-1-2-7-17(15)24-19(16)18-8-3-4-9-21-18;/h1-4,6-9,24,26H,5,10-14H2,(H,22,23);1H

InChI Key

JKUKFRHUYYUFQU-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)N(CCCO)CC2=C(NC3=CC=CC=C32)C4=CC=CC=N4.I

Origin of Product

United States

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